molecular formula C7H4BrIN2 B1525367 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-85-7

6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1525367
M. Wt: 322.93 g/mol
InChI Key: VLQWUUMCZJJXFT-UHFFFAOYSA-N
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Description

“6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a halogenated heterocycle . It has the empirical formula C7H4BrIN2 and a molecular weight of 322.93 .


Molecular Structure Analysis

The molecular structure of “6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine” includes a pyrrolo[2,3-b]pyridine core with bromine and iodine substituents . The SMILES string representation of the molecule is Brc1cnc2c(I)c[nH]c2c1 .


Physical And Chemical Properties Analysis

“6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature . It has a density of 2.4±0.1 g/cm3 and a boiling point of 392.4±37.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Structure Elucidation

Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with suitable aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions. These compounds were characterized using NMR spectroscopy and crystallography, with theoretical calculations carried out using DFT methods. This synthesis pathway indicates the potential for creating a range of compounds with varied applications, including as tyrosyl-tRNA synthetase inhibitors, highlighting the versatility of 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry and drug design (Jabri et al., 2023).

Coordination Chemistry and Ligand Design

In coordination chemistry, derivatives of 2,6-di(pyrazol-1-yl)pyridine, which can be synthesized from 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, have been explored as ligands. These compounds have been found to have both advantages and disadvantages compared to more widely investigated terpyridines. Their complex chemistry includes applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, indicating the potential for 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives in developing new materials with unique electronic and photophysical properties (Halcrow, 2005).

Functional Materials Development

Functionalization studies of 1H-pyrrolo[2,3-b]pyridine have led to the creation of new compounds directed towards agrochemicals and functional materials. These studies include the introduction of amino groups onto the 6-position of 7-azaindole to form multidentate agents and the synthesis of polyacetylene having a 1H-pyrrolo[2,3-b]pyridyl group as a pendant. This research demonstrates the broad applicability of 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives in the development of novel agrochemicals and materials with potential high functional value (Minakata et al., 1992).

Antimicrobial and Antioxidant Properties

The synthesis and characterization of novel sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine have revealed excellent activity against Gram-positive and Gram-negative bacterial strains, comparing favorably with the streptomycin standard drug. Additionally, these compounds have shown moderate to good antioxidant properties, demonstrating the therapeutic potential of 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives in the development of new antimicrobial and antioxidant agents (Variya et al., 2019).

Safety And Hazards

“6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine” is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is also classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating it causes serious eye damage, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWUUMCZJJXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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